molecular formula C9H11Cl2NO B13053282 (1R,2R)-1-Amino-1-(2,3-dichlorophenyl)propan-2-OL

(1R,2R)-1-Amino-1-(2,3-dichlorophenyl)propan-2-OL

Cat. No.: B13053282
M. Wt: 220.09 g/mol
InChI Key: YZYFAJNYBKFSES-ANLVUFKYSA-N
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Description

(1R,2R)-1-Amino-1-(2,3-dichlorophenyl)propan-2-OL is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by the presence of an amino group, a hydroxyl group, and a dichlorophenyl group attached to a propan-2-OL backbone. The stereochemistry of the compound, denoted by (1R,2R), indicates the specific spatial arrangement of the substituents, which can influence its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(2,3-dichlorophenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 1-(2,3-dichlorophenyl)propan-1-one.

    Reduction: The ketone group in 1-(2,3-dichlorophenyl)propan-1-one is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Amination: The hydroxyl group is then converted to an amino group through a reductive amination process, often using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a chiral catalyst to achieve the desired stereochemistry.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Utilizing techniques such as crystallization, distillation, and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(2,3-dichlorophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be further reduced to remove the hydroxyl group, forming the corresponding hydrocarbon.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide.

Major Products

    Oxidation: 1-(2,3-dichlorophenyl)propan-1-one.

    Reduction: 1-(2,3-dichlorophenyl)propane.

    Substitution: 1-Azido-1-(2,3-dichlorophenyl)propan-2-OL.

Scientific Research Applications

(1R,2R)-1-Amino-1-(2,3-dichlorophenyl)propan-2-OL has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(2,3-dichlorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dichlorophenyl)propan-1-one
  • 1-(2-Chlorophenyl)ethanone
  • 1-(3,5-Dichlorophenyl)ethanone

Uniqueness

(1R,2R)-1-Amino-1-(2,3-dichlorophenyl)propan-2-OL is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and therapeutic potential, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

(1R,2R)-1-amino-1-(2,3-dichlorophenyl)propan-2-ol

InChI

InChI=1S/C9H11Cl2NO/c1-5(13)9(12)6-3-2-4-7(10)8(6)11/h2-5,9,13H,12H2,1H3/t5-,9+/m1/s1

InChI Key

YZYFAJNYBKFSES-ANLVUFKYSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=C(C(=CC=C1)Cl)Cl)N)O

Canonical SMILES

CC(C(C1=C(C(=CC=C1)Cl)Cl)N)O

Origin of Product

United States

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